Chemical Name: [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol
CAS Number: 292836-19-2
Molecular Formula: CHNO
Molecular Weight: 182.143 g/mol
This compound is a hybrid structure that combines a triazole and an oxadiazole moiety, which are both significant in medicinal chemistry due to their biological activity. The presence of both functional groups may enhance the compound's pharmacological properties.
This compound can be classified under heterocyclic compounds, specifically as a derivative of triazoles and oxadiazoles. It is primarily sourced from chemical suppliers and research databases, with notable entries in platforms like ChemSrc and ChemicalBook, which provide detailed product information including purity levels and synthesis routes .
The synthesis of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol typically involves the following steps:
The reference yields for these synthesis routes vary, with reported yields around 25% to 23% depending on the specific methodology employed .
The structural data indicates that the compound contains multiple nitrogen atoms within its rings which contribute to its potential reactivity and interaction with biological targets.
This compound can participate in various chemical reactions:
The specific conditions for these reactions often require careful control of temperature and pH to ensure high yields and selectivity.
The mechanism of action for [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol is not fully elucidated but is believed to involve:
Data supporting these mechanisms are typically derived from biological assays that evaluate the compound's efficacy against specific targets.
The chemical properties include:
Relevant data on these properties can be crucial for applications in drug formulation and development.
The primary applications of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol include:
The synthesis of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol relies fundamentally on copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click chemistry" reaction. This approach enables efficient conjugation between the 1,2,5-oxadiazole and 1,2,3-triazole heterocycles under mild conditions. The reaction involves two key precursors: 3-azido-4-amino-1,2,5-oxadiazole (synthesized from amidoxime intermediates) and prop-2-yn-1-ol (propargyl alcohol). Under catalytic Cu(I) conditions, these undergo regioselective [3+2] cycloaddition to yield the 1,4-disubstituted triazole product exclusively [2] [5] [8].
Table 1: Key Reaction Components for CuAAC Hybridization
Component | Role | Example in Synthesis |
---|---|---|
3-Azido-4-amino-1,2,5-oxadiazole | Azide precursor | Functionalized furazan scaffold |
Prop-2-yn-1-ol | Alkyne component | HOCH₂C≡CH |
Copper(I) catalyst | Cycloaddition promoter | CuI, CuSO₄/sodium ascorbate, CuNPs |
Solvent system | Reaction medium | tert-Butanol/water, THF |
The triazole ring formed in this reaction serves as a rigid planar connector that facilitates hydrogen bonding and dipole-dipole interactions with biological targets. Critically, the 1,4-regioisomer generated in CuAAC displays superior metabolic stability compared to its 1,5-counterpart, making it pharmaceutically relevant. Reaction yields typically range from 75%–98% under optimized conditions due to the exceptional reliability of this conjugation chemistry [5] [8].
The preparation of the key 3-azido-4-amino-1,2,5-oxadiazole precursor involves sequential transformations starting from nitrile derivatives:
Step 1: Glycosyl Cyanide SynthesisHoffer’s chloro sugar undergoes nucleophilic displacement with trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis to form α/β-anomeric glycosyl cyanides. Tin(IV) chloride (SnCl₄) in dichloromethane provides optimal yield (93%) and β-selectivity (β:α = 3:1) at low temperatures [4]:
Table 2: Lewis Acid Screening for Cyanide Synthesis
Lewis Acid | β:α Ratio | Isolated Yield (%) |
---|---|---|
SnCl₄ | 3:1 | 93 |
BF₃·OEt₂ | 2:1 | 70 |
FeCl₃ | 5.7:1 | 70 |
ZnCl₂ | 2:1 | 55 |
Step 2: Amidoxime FormationThe nitrile group is converted to amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of Hünig’s base (N,N-diisopropylethylamine). This proceeds via nucleophilic addition to the cyano group, yielding stable amidoxime intermediates in >85% yield [4].
Step 3: Oxadiazole Cyclization and AzidationThe amidoxime undergoes dehydrative cyclization with orthoesters (e.g., triethyl orthoformate) catalyzed by BF₃·Et₂O to form the 1,2,4-oxadiazole core. Subsequent diazotization-azidation converts the 3-position substituent to an azide group using sodium nitrite (NaNO₂) and azide donors (NaN₃), generating the critical 3-azido-4-amino-1,2,5-oxadiazole precursor [4] [8].
The final cycloaddition step requires precise optimization to maximize yield and regioselectivity while minimizing copper residues. Key parameters include:
Catalyst Design:Heterogeneous copper nanoparticles (CuNPs) immobilized on zinc oxide (ZnO) demonstrate superior catalytic efficiency compared to homogeneous Cu(I) salts. ZnO-CuNPs (2 mol%) provide a high surface-area-to-volume ratio, enhancing reaction kinetics while enabling simple catalyst recovery. This system achieves 92%–98% yield in the triazole-oxadiazole conjugation within 30–120 minutes at 65°C in THF [5].
Table 3: Optimization Parameters for CuAAC Efficiency
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Catalyst loading | 2 mol% ZnO-CuNPs | ≥95% conversion; minimal copper leaching |
Temperature | 65°C | Accelerated kinetics without decomposition |
Solvent | Tetrahydrofuran (THF) | Homogeneous substrate dissolution |
Alkyne:Azide ratio | 1:1.1 | Ensures complete azide consumption |
Additive | Triethylamine (base) | Precludes acid-mediated oxadiazole degradation |
Reaction Kinetics:Reaction progress monitored via FTIR shows complete disappearance of the azide absorption band (2100–2200 cm⁻¹) within 2 hours. Concentration studies reveal a second-order rate dependence: rate = k[azide][alkyne]. The reaction tolerates diverse functional groups, including esters, halides, and free alcohols, without protecting groups [5] [6].
Purification Strategies:Post-reaction, catalyst removal employs centrifugation (for heterogeneous CuNPs) followed by silica gel chromatography to isolate the pure triazole-oxadiazole hybrid. Residual copper is reduced to <10 ppm using EDTA washes, meeting pharmaceutical impurity standards [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1